molecular formula C24H18ClNO3 B11567374 Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-chlorobenzoate

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-chlorobenzoate

Cat. No.: B11567374
M. Wt: 403.9 g/mol
InChI Key: BLDWOSLRHNFAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(ISOQUINOLIN-1-YL)(4-METHOXYPHENYL)METHYL 2-CHLOROBENZOATE is a complex organic compound that features a combination of isoquinoline, methoxyphenyl, and chlorobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (ISOQUINOLIN-1-YL)(4-METHOXYPHENYL)METHYL 2-CHLOROBENZOATE typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with 4-methoxybenzyl chloride, followed by esterification with 2-chlorobenzoic acid. The reaction conditions often require the use of catalysts such as sulfuric acid or other strong acids to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions can enhance the reaction rates and improve the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(ISOQUINOLIN-1-YL)(4-METHOXYPHENYL)METHYL 2-CHLOROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydroxide

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted benzoates

Scientific Research Applications

(ISOQUINOLIN-1-YL)(4-METHOXYPHENYL)METHYL 2-CHLOROBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (ISOQUINOLIN-1-YL)(4-METHOXYPHENYL)METHYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The isoquinoline moiety is known to interact with DNA and proteins, potentially disrupting cellular processes in pathogenic organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(ISOQUINOLIN-1-YL)(4-METHOXYPHENYL)METHYL 2-CHLOROBENZOATE is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H18ClNO3

Molecular Weight

403.9 g/mol

IUPAC Name

[isoquinolin-1-yl-(4-methoxyphenyl)methyl] 2-chlorobenzoate

InChI

InChI=1S/C24H18ClNO3/c1-28-18-12-10-17(11-13-18)23(29-24(27)20-8-4-5-9-21(20)25)22-19-7-3-2-6-16(19)14-15-26-22/h2-15,23H,1H3

InChI Key

BLDWOSLRHNFAMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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